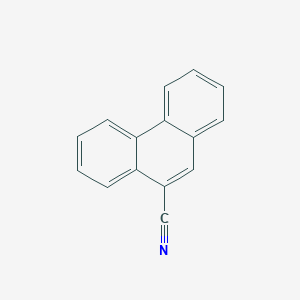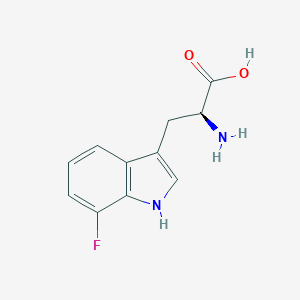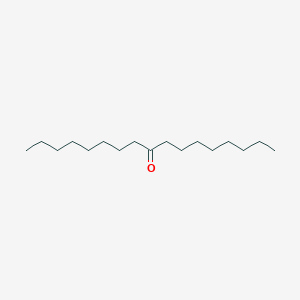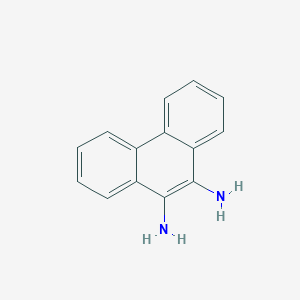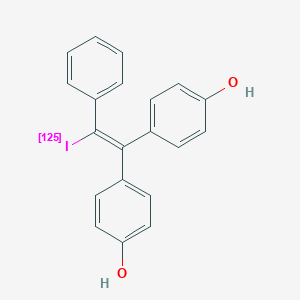
1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, also known as di-iodohydroxy stilbene (DHS), is a synthetic compound that belongs to the stilbene family. DHS is a potent antioxidant and has been found to have a wide range of biological activities. It has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mécanisme D'action
DHS exerts its biological effects through multiple mechanisms. It acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. DHS also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. Additionally, DHS has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Effets Biochimiques Et Physiologiques
DHS has been found to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in adipocytes, which may have potential therapeutic applications for diabetes. DHS has also been found to protect against ischemia/reperfusion injury in the heart and brain. Additionally, DHS has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DHS in lab experiments is its potent antioxidant activity, which can protect against oxidative stress-induced damage. DHS is also relatively easy to synthesize and purify. However, one limitation is that DHS has low water solubility, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on DHS. One area of interest is its potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DHS has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research could explore its potential as a treatment for these conditions. Another area of interest is the potential use of DHS as a radioprotective agent. DHS has been shown to protect against radiation-induced damage in various cell types, and further research could explore its potential as a treatment for radiation exposure. Additionally, further research could explore the potential of DHS as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Méthodes De Synthèse
DHS can be synthesized through a multi-step process involving the reaction of iodobenzene with 4-hydroxybenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reduced to form DHS. The purity of DHS can be improved through recrystallization.
Applications De Recherche Scientifique
DHS has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. DHS has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and liver cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
138109-87-2 |
|---|---|
Nom du produit |
1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene |
Formule moléculaire |
C20H15IO2 |
Poids moléculaire |
412.2 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)-2-(125I)iodanyl-2-phenylethenyl]phenol |
InChI |
InChI=1S/C20H15IO2/c21-20(16-4-2-1-3-5-16)19(14-6-10-17(22)11-7-14)15-8-12-18(23)13-9-15/h1-13,22-23H/i21-2 |
Clé InChI |
UZROBUMQMJPIIU-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[125I] |
SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
Synonymes |
1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene 1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, 123I isomer 1,1-IBHPE 2-iodo-1,1-bis(4-hydroxyphenyl)phenylethene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)
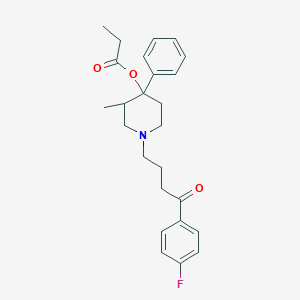
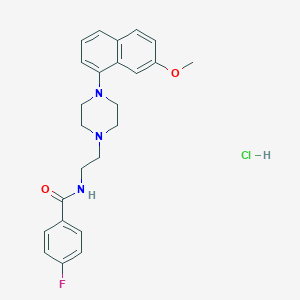
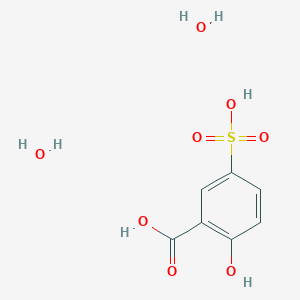
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
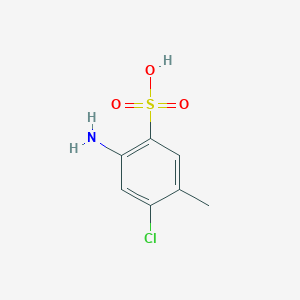
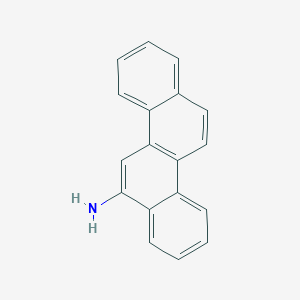
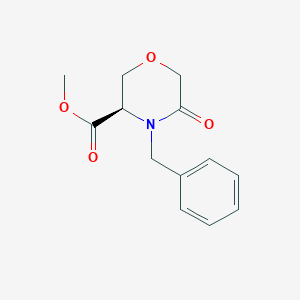
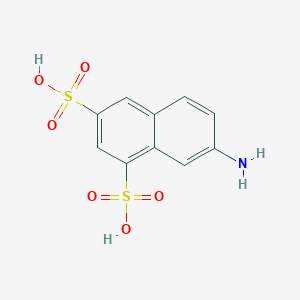
![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)
